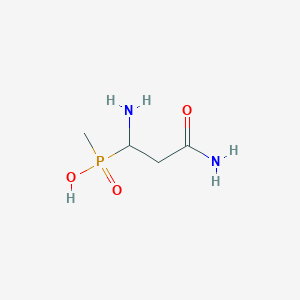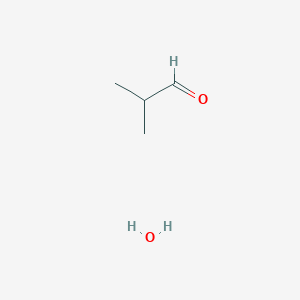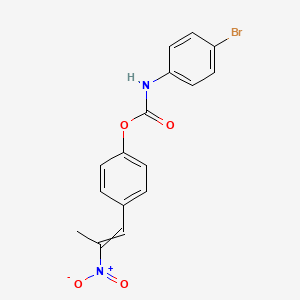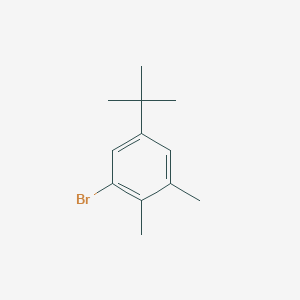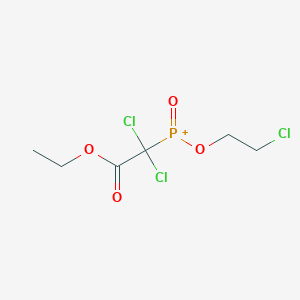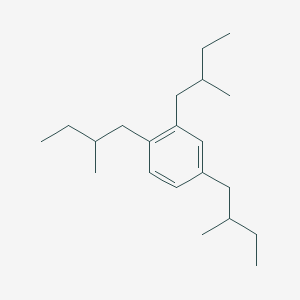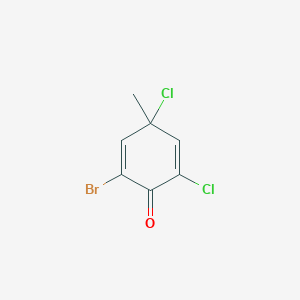
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one is a halogenated organic compound It is characterized by the presence of bromine, chlorine, and a methyl group attached to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
The synthesis of 2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one typically involves halogenation reactions. One common method is the bromination and chlorination of 4-methylcyclohexa-2,5-dien-1-one. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process . Industrial production methods may involve similar halogenation techniques but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Reductive Dehalogenation: This reaction involves the removal of halogen atoms under reductive conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one can be compared with other halogenated cyclohexa-2,5-dien-1-one compounds, such as:
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but different substituents, leading to different chemical properties and applications.
4-Bromo-2,6-dichloroaniline: Another halogenated compound with different functional groups, used in different chemical and biological studies.
Eigenschaften
CAS-Nummer |
61305-67-7 |
|---|---|
Molekularformel |
C7H5BrCl2O |
Molekulargewicht |
255.92 g/mol |
IUPAC-Name |
2-bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5BrCl2O/c1-7(10)2-4(8)6(11)5(9)3-7/h2-3H,1H3 |
InChI-Schlüssel |
RSIKRHYBXNDRSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(=O)C(=C1)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


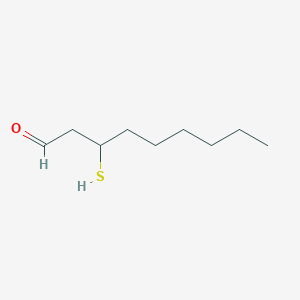
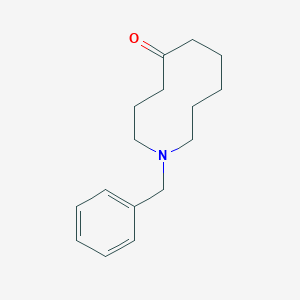
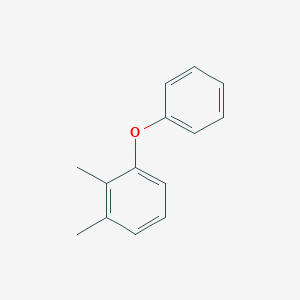
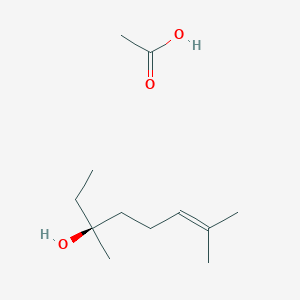
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
